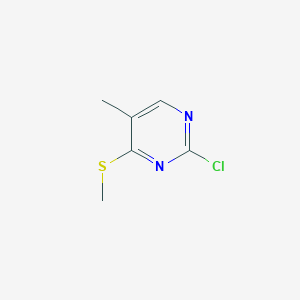

2-Chloro-5-methyl-4-(methylthio)pyrimidine

説明

2-Chloro-5-methyl-4-(methylthio)pyrimidine is a halogenated pyrimidine derivative featuring a chloro group at position 2, a methyl group at position 5, and a methylthio (-SMe) group at position 4. Pyrimidines with such substitutions are pivotal intermediates in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting receptors or enzymes. The methylthio group enhances lipophilicity and influences electronic properties, while the chloro group acts as a reactive site for further functionalization .

特性

IUPAC Name |

2-chloro-5-methyl-4-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYRBQZEBNOILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Methodological Advancements

Three-Step Industrial Synthesis

The patented process involves three sequential reactions starting from 5-bromo-2-chloropyrimidine (CAS: 32779-36-5):

- Thioetherification to form 2,5-bis(methylthio)pyrimidine.

- Selective Hydrolysis to yield 2-hydroxy-5-(methylthio)pyrimidine.

- Chlorination with phosphorus oxychloride (POCl₃) to produce the final compound.

Step 1: Thioetherification

5-Bromo-2-chloropyrimidine reacts with sodium methyl mercaptide (NaSMe) in dimethylformamide (DMF) at 40°C for 2 hours. This nucleophilic aromatic substitution replaces the bromine atom with a methylthio group, achieving quantitative yields (100%) without requiring purification. The use of DMF ensures solubility, while batch-wise NaSMe addition minimizes disulfide byproducts.

Step 2: Hydrolysis

2,5-Bis(methylthio)pyrimidine undergoes reflux in 6 M hydrochloric acid (HCl) at 80–100°C for 10–36 hours. This step selectively hydrolyzes the 2-methylthio group to a hydroxyl group, yielding 2-hydroxy-5-(methylthio)pyrimidine. The reaction’s completion is monitored via TLC and LCMS, with water removal via azeotropic distillation using toluene.

Step 3: Chlorination

2-Hydroxy-5-(methylthio)pyrimidine is treated with POCl₃ and N,N-dimethylaniline under nitrogen at 80–100°C for 10–36 hours. POCl₃ acts as both a chlorinating agent and solvent, with N,N-dimethylaniline facilitating the substitution of the hydroxyl group with chlorine. The final product is isolated in 70–82% yield after extraction and recrystallization.

Optimization Strategies and Reaction Conditions

Critical Parameters

- Temperature Control : Higher temperatures (100°C) in Steps 2 and 3 reduce reaction times but risk decomposition.

- Molar Ratios : A 4:1 excess of NaSMe in Step 1 ensures complete conversion, while a 3:1 ratio of POCl₃ to substrate in Step 3 maximizes chlorination efficiency.

- Solvent Selection : DMF’s high polarity enhances nucleophilicity in Step 1, whereas toluene aids azeotropic drying in Step 2.

Characterization and Analytical Data

Spectroscopic Validation

- 2-Hydroxy-5-(methylthio)pyrimidine (Step 2 Product) :

$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$): δ 9.05 (br s, 1H, OH), 8.69 (s, 2H, pyrimidine-H), 2.40 (s, 3H, SCH₃). - 2-Chloro-5-(methylthio)pyrimidine (Final Product) :

$$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 8.47 (s, 2H, pyrimidine-H), 2.53 (s, 3H, SCH₃).

Yield and Purity Across Examples

| Example | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield |

|---|---|---|---|---|

| 1 | 100% | 100% | 80% | 80% |

| 2 | 100% | 100% | 75% | 75% |

| 3 | 100% | 100% | 82% | 82% |

| 4 | 100% | 100% | 70% | 70% |

Challenges and Comparative Analysis

Byproduct Formation

Earlier methods suffered from disulfide byproducts during thioetherification, but NaSMe’s controlled addition in DMF mitigates this.

Alternative Routes

While direct chlorination of 5-(methylthio)pyrimidin-2-ol is feasible, the patented method’s use of POCl₃/N,N-dimethylaniline avoids phosphorylated impurities common in other chlorination agents.

化学反応の分析

Types of Reactions

2-Chloro-5-methyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions, although these are less common compared to substitution and oxidation.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives of the original compound.

科学的研究の応用

2-Chloro-5-methyl-4-(methylthio)pyrimidine has several applications in scientific research:

作用機序

The mechanism of action of 2-Chloro-5-methyl-4-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

類似化合物との比較

Structural and Functional Differences

The table below compares 2-Chloro-5-methyl-4-(methylthio)pyrimidine with key analogues:

*Calculated based on molecular formula.

Impact of Substituents on Reactivity and Bioactivity

- Chloro Group : Position 2 chloro substituents (as in the target compound) are more reactive in nucleophilic aromatic substitution than position 4 chloro groups due to electronic effects . For example, 2-chloro-5-methyl-4-[(IE)-prop-1-en-1-yl]pyrimidine (V-1) undergoes palladium-catalyzed coupling reactions, leveraging the 2-chloro as a leaving group .

- Methylthio Group: The 4-methylthio group in thieno[2,3-d]pyrimidines enhances binding to 5-HT3 receptors by interacting with hydrophobic pockets in the receptor cavity .

- Fused Ring Systems: Thieno- or pyrrolo-fused pyrimidines (e.g., 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine ) exhibit planar structures that improve receptor docking compared to non-fused analogues.

生物活性

2-Chloro-5-methyl-4-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring with a chlorine atom at the 2-position, a methyl group at the 5-position, and a methylthio group at the 4-position. This unique arrangement contributes to its biological properties.

Antimicrobial Properties

Research indicates that compounds containing the pyrimidine ring often exhibit antimicrobial activity. A study highlighted the antimicrobial efficacy of various pyrimidine derivatives, suggesting that this compound may share similar properties due to its structural characteristics .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Pyrimidine Derivative A | S. aureus | 16 µg/mL |

| Pyrimidine Derivative B | P. aeruginosa | 64 µg/mL |

Antiviral Activity

Pyrimidines have also been studied for their antiviral properties. For instance, certain analogs have shown effectiveness against viral targets by inhibiting viral replication processes. The mechanism typically involves interference with nucleic acid synthesis or viral enzyme activity .

Case Study: Inhibition of Viral Replication

In vitro studies demonstrated that derivatives of pyrimidines could inhibit the activity of RNA polymerases in viruses such as Hepatitis C Virus (HCV). The IC50 values for several compounds were reported, indicating that modifications to the pyrimidine structure can enhance antiviral potency .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or viral replication.

- Receptor Binding : It could bind to receptors, modulating their activity and influencing cellular responses.

- Nucleic Acid Interaction : Similar compounds have shown the ability to interact with DNA or RNA, potentially disrupting replication processes.

Pharmacokinetic Studies

Studies examining the pharmacokinetic properties of pyrimidine derivatives suggest that substitution patterns significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the presence of halogen substituents like chlorine can enhance lipophilicity, improving membrane permeability and bioavailability.

Table 2: ADME Properties of Pyrimidine Derivatives

| Compound Name | Absorption (h) | Distribution Volume (L/kg) | Half-life (h) |

|---|---|---|---|

| This compound | 1.5 | 3.0 | 6 |

| Pyrimidine Derivative C | 2.0 | 2.5 | 8 |

Q & A

Q. What are the standard spectroscopic methods to confirm the structure of 2-Chloro-5-methyl-4-(methylthio)pyrimidine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning substituent positions on the pyrimidine ring. For example, the methylthio (-SMe) group typically resonates near δ 2.5 ppm in ¹H NMR. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks). Infrared (IR) spectroscopy identifies functional groups like C-Cl stretches (~550–600 cm⁻¹). Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : A typical route involves nucleophilic substitution on a pre-functionalized pyrimidine core. For instance:

Start with 4,6-dichloro-2-methylpyrimidine.

Introduce the methylthio group at position 4 via reaction with sodium thiomethoxide (NaSMe) in anhydrous DMF at 60–80°C.

Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate).

Optimize yields by controlling stoichiometry and reaction time .

Q. How does the reactivity of this compound compare to structurally related pyrimidines?

- Methodological Answer : Substituent positions significantly influence reactivity. For example:

- Chlorine at position 2 vs. 4 : Position 2 chlorine is more electrophilic, favoring nucleophilic substitution (e.g., with amines or thiols).

- Methylthio vs. methoxy groups : Methylthio is a better leaving group, enhancing substitution rates.

Comparative studies using HPLC or LC-MS can track reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) model molecular orbitals and Fukui indices to predict reactive sites. For example:

- Calculate electron density maps to identify nucleophilic/electrophilic regions.

- Compare with experimental data (e.g., Hammett constants) to validate substituent effects.

Software: Gaussian 16 or ORCA .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst (e.g., Pd/C for cross-coupling).

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions.

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediates in real-time .

Q. How can biological activity be assessed for pyrimidine derivatives like this compound?

- Methodological Answer :

- In vitro assays : Test inhibition of enzymes like 5-lipoxygenase (inflammatory pathways) or kinases (cancer targets).

- SAR (Structure-Activity Relationship) : Compare with analogs (e.g., ethylthio or fluoro derivatives) using IC₅₀ values.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. How should hazardous byproducts (e.g., chlorinated waste) be managed during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。